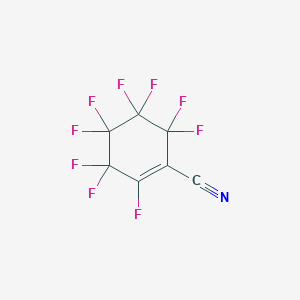
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile typically involves the fluorination of cyclohexene derivatives. One common method is the direct fluorination of cyclohexene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Fluorinated amines or thiols.
Addition: Halogenated cyclohexanes.
Oxidation/Reduction: Amines or carboxylic acids.
Applications De Recherche Scientifique
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene-1-carbonitrile
- 2,3,3,4,4,5,5,6,6-Nonafluorocyclohexane-1-carbonitrile
Uniqueness
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a double bond in the cyclohexene ring. This structure imparts distinct chemical properties, such as increased reactivity in addition reactions and enhanced stability in various chemical environments.
Propriétés
Numéro CAS |
90408-45-0 |
|---|---|
Formule moléculaire |
C7F9N |
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
2,3,3,4,4,5,5,6,6-nonafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7F9N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
Clé InChI |
JKPUXUPVYPYSJO-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
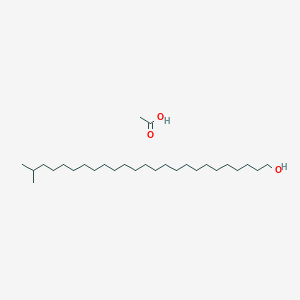
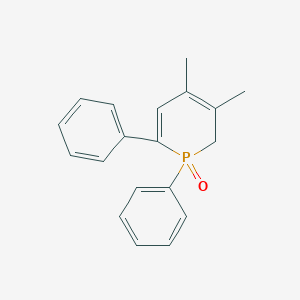
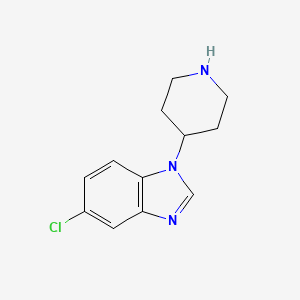
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
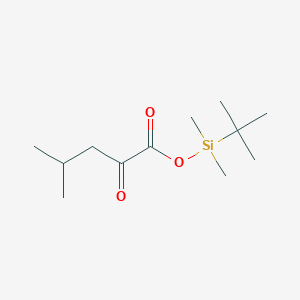
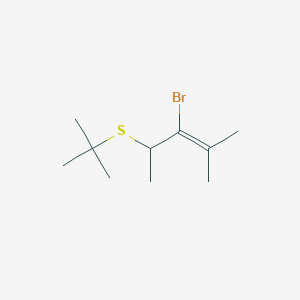
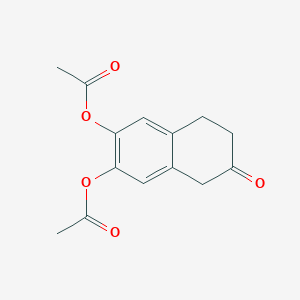
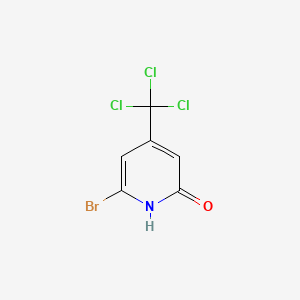
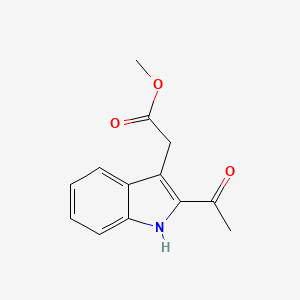
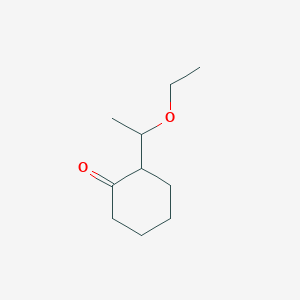
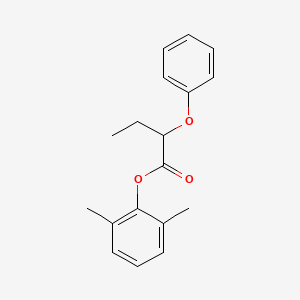
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
